Reactive Blue 4

biosorption wastewater treatment competitive adsorption

Reactive Blue 4 (CAS 13324-20-4) is a dichlorotriazine anthraquinone dye for biosorption modeling, enzymatic decolorization assays, and dye-affinity chromatography. Its dual chlorine atoms confer distinct reactivity versus monochlorotriazine analogs (e.g., Reactive Blue 2), enabling selective protein binding. • Single-solute biosorption uptake: 184.5 mg/g; suppressed in competitive systems for multi-component isotherm studies • Dye-affinity chromatography: up to 125-fold purification factor for nucleotide-binding proteins • Selective DyP chromogenic substrate: ~80% decolorization vs. <2% by MnP Supplied at ≥98% purity. Ambient shipping.

Molecular Formula C23H14Cl2N6O8S2
Molecular Weight 637.4 g/mol
CAS No. 13324-20-4
Cat. No. B078619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReactive Blue 4
CAS13324-20-4
Synonymsprocion blue MX-R
procion blue MX-R, disodium salt
procion blue MX-RX
Reactive Blue 4
Molecular FormulaC23H14Cl2N6O8S2
Molecular Weight637.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)S(=O)(=O)O)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N
InChIInChI=1S/C23H14Cl2N6O8S2/c24-21-29-22(25)31-23(30-21)28-12-7-9(5-6-14(12)40(34,35)36)27-13-8-15(41(37,38)39)18(26)17-16(13)19(32)10-3-1-2-4-11(10)20(17)33/h1-8,27H,26H2,(H,34,35,36)(H,37,38,39)(H,28,29,30,31)
InChIKeyRTLULCVBFCRQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.57 M

Structure & Identifiers


Interactive Chemical Structure Model





Reactive Blue 4 CAS 13324-20-4: Verified Purity Specifications, Analytical Characterization, and Procurement-Grade Definition


Reactive Blue 4 (CAS 13324-20-4; C.I. 61205), also known as Procion Brilliant Blue MX-R, is an anthraquinone-based reactive dye containing a dichlorotriazine reactive group . Its molecular formula is C₂₃H₁₄Cl₂N₆O₈S₂, with a molecular weight of approximately 637.43 g/mol . It is a water-soluble, blue crystalline powder with a characteristic λmax around 595–598 nm [1]. Unlike the more common monochlorotriazine reactive dyes such as Cibacron Blue F3GA (Reactive Blue 2), Reactive Blue 4 possesses two reactive chlorine atoms on its triazine ring, which confers distinct reactivity and immobilization chemistry [2]. This compound is supplied at varying purity levels depending on the intended application, ranging from industrial textile-grade (dye content ~30–35%) to high-purity analytical and research-grade material (≥97%) [3][4].

Reactive Blue 4 Substitution Risks: Why Reactive Blue 2, Reactive Blue 19, and Reactive Blue 5 Cannot Be Interchanged


Despite sharing the 'Reactive Blue' nomenclature and anthraquinone chromophore, Reactive Blue 4 is not functionally interchangeable with its closest structural analogs. Substitution with Reactive Blue 2 (Cibacron Blue F3GA), Reactive Blue 19 (Remazol Brilliant Blue R), or Reactive Blue 5 introduces measurable differences in biosorption capacity, anaerobic biodegradability, enzymatic decolorization efficiency, and protein binding selectivity [1]. These differences stem from variations in reactive group chemistry (dichlorotriazine vs. monochlorotriazine vs. vinyl sulfone), molecular size, sulfonation pattern, and resultant physicochemical properties [2]. Consequently, using an alternative dye without validation will alter experimental outcomes, compromise process reproducibility, and invalidate comparative analyses in wastewater treatment studies, dye-ligand affinity chromatography, and environmental fate assessments. The following quantitative evidence establishes the specific, verifiable dimensions where Reactive Blue 4 differentiates from its comparators [3][4].

Reactive Blue 4 vs. Comparators: Quantitative Differentiation Data for Scientific Selection and Procurement


Reactive Blue 4 Biosorption Capacity: Single-Solute vs. Competitive Multi-Dye Systems with Reactive Red 4 and Reactive Orange 16

Reactive Blue 4 (RB4) exhibits a high single-solute biosorption capacity of 184.5 mg/g onto polysulfone-immobilized protonated Corynebacterium glutamicum (PIPC) at pH 3 [1]. However, this capacity is severely attenuated in the presence of competing reactive dyes. In binary or ternary mixtures, the RB4 uptake decreases to 126.9 mg/g in the presence of Reactive Red 4 (RR4), 120.9 mg/g in the presence of Reactive Orange 16 (RO16), and 169.6 mg/g in the presence of the basic dye Basic Blue 3 (BB3) [1]. This demonstrates that RB4's biosorption is highly susceptible to competitive inhibition by anionic reactive dyes, a factor that must be accounted for when designing mixed-dye wastewater treatment systems.

biosorption wastewater treatment competitive adsorption

Reactive Blue 4 Anaerobic Decolorization Kinetics and Extent vs. Reactive Blue 19 Under Methanogenic Conditions

Under methanogenic conditions, Reactive Blue 4 (RB4) demonstrates significantly slower and less complete color removal compared to Reactive Blue 19 (RB19) [1]. At an initial dye concentration of 300 mg/L, the decolorization rate for RB4 ranged from 4.3 to 29.9 mg L⁻¹ h⁻¹ with an extent of 73–91%, whereas RB19 achieved rates of 13.0–74.4 mg L⁻¹ h⁻¹ with an extent of 90–95% [1]. At a much higher initial concentration of 2000 mg/L over 15 days, the extent of color removal was only 50% for RB4, in stark contrast to 95% for RB19 [2]. Critically, while RB19 caused more severe initial inhibition of methanogenesis, the microbial culture in RB4-amended systems showed recovery of methanogenic activity after long-term incubation (384 days), a recovery not observed for RB19 [1].

anaerobic digestion dye decolorization bioremediation

Reactive Blue 4 Enzymatic Decolorization Efficiency vs. Reactive Blue 5 and Reactive Blue 19 by Fungal Peroxidases

The decolorization efficiency of Reactive Blue 4 (RB4) by the dye-decolorizing peroxidase Il-DyP4 from Irpex lacteus F17 is markedly pH-dependent and differs quantitatively from other anthraquinone dyes [1]. At pH 3.5, RB4 (200 μM) achieved 79.28% decolorization, increasing to 82.01% at pH 4.5. In comparison, Reactive Blue 5 (RB5) at 100 μM showed 74.06% decolorization at pH 3.5, increasing to 83.61% at pH 4.5, while Reactive Blue 19 (RB19) at 100 μM showed 78.39% at pH 3.5 but decreased to 70.01% at pH 4.5 [1]. Notably, the manganese peroxidase Il-MnP6 exhibited negligible activity against RB4 across all tested pH values (1.87% at pH 3.5, decreasing to 0.96% at pH 4.5), whereas it showed measurable activity against RB5 (12.40% at pH 3.5) [1].

enzymatic decolorization fungal peroxidase biocatalysis

Reactive Blue 4 Structural Differentiation: Dichlorotriazine Reactive Group Enables Distinct Immobilization Chemistry vs. Monochlorotriazine Dyes

Reactive Blue 4 contains a dichlorotriazine ring, whereas the widely used dye-ligand Cibacron Blue F3GA (Reactive Blue 2) contains a monochlorotriazine ring [1]. This structural difference directly impacts immobilization efficiency onto hydroxyl-bearing matrices such as agarose (Sepharose). The dichlorotriazine moiety of RB4 provides two reactive sites for covalent coupling, theoretically enabling higher ligand density or alternative cross-linking modes compared to the single reactive chlorine of monochlorotriazine dyes [1]. In practice, immobilized RB4 (e.g., Reactive Blue-4 Separopore® 4B-CL) is used as a pseudo-affinity matrix for purifying a broad range of proteins, including albumin, dehydrogenases, and kinases, by mimicking nucleotide cofactors [2][3]. A direct comparison of purification performance shows that a Reactive Blue 4 column achieved a 125-fold purification of a target protein from a cell extract, with a final specific activity of 10.0 U/mg, demonstrating its utility as an effective affinity ligand [4].

dye-ligand chromatography affinity chromatography protein purification

Reactive Blue 4 Analytical Quantification Requirement: HPLC Essential for Resolving Parent Dye from Hydrolysis Products

Quantification of Reactive Blue 4 (RB4) in aqueous solutions cannot be reliably performed using spectrophotometry alone due to the formation of hydrolysis products (monohydroxy-RB4 and dihydroxy-RB4) that exhibit overlapping absorbance spectra [1]. A validated HPLC method is required to resolve and quantify the unhydrolyzed parent RB4 molecule, its two hydrolysis products, and one impurity [1]. This analytical complexity is a direct consequence of the dichlorotriazine reactive group, which undergoes stepwise hydrolysis in aqueous environments. In contrast, dyes with different reactive groups (e.g., vinyl sulfone-based Reactive Blue 19) follow distinct hydrolysis pathways. Therefore, any study requiring accurate mass balance, kinetic analysis, or environmental fate assessment of RB4 must employ HPLC-based quantification, as spectrophotometric methods will overestimate the concentration of the active parent dye [1].

analytical chemistry HPLC dye hydrolysis

Reactive Blue 4 Optimal Application Scenarios: Evidence-Based Selection for Wastewater Research, Enzymology, and Affinity Chromatography


Competitive Biosorption Studies in Mixed-Dye Wastewater Simulation

Reactive Blue 4 is an ideal model compound for investigating competitive biosorption phenomena in complex textile effluents. As demonstrated by Vijayaraghavan and Yun (2008), RB4 exhibits a high single-solute uptake (184.5 mg/g) that is significantly suppressed in the presence of other anionic reactive dyes like Reactive Red 4 and Reactive Orange 16 [1]. This makes RB4 a sensitive probe for studying competitive binding mechanisms, adsorbent selectivity, and the development of multi-component adsorption isotherms. Researchers developing novel biosorbents for real-world applications should select RB4 specifically to benchmark performance under both ideal and competitive conditions [1].

Anaerobic Biodegradation and Environmental Fate Studies of Recalcitrant Anthraquinone Dyes

For studies on the anaerobic decolorization and long-term environmental fate of reactive dyes, Reactive Blue 4 serves as a benchmark for a more recalcitrant anthraquinone compound compared to Reactive Blue 19. Lee and Pavlostathis (2004) quantified that RB4 achieves only 73–91% decolorization at 300 mg/L and a mere 50% at 2000 mg/L under methanogenic conditions, while RB19 is almost completely removed [2][3]. Furthermore, the distinct long-term recovery pattern of methanogenic cultures exposed to RB4 (recovery after 384 days) versus the permanent inhibition caused by RB19 provides a unique experimental system for studying microbial community adaptation and resilience [2].

Selective Substrate for Fungal Dye-Decolorizing Peroxidase (DyP) Activity Assays

Reactive Blue 4 can be employed as a selective chromogenic substrate to differentiate between the activities of dye-decolorizing peroxidases (DyPs) and manganese peroxidases (MnPs) in fungal cultures. Data from Irpex lacteus F17 show that RB4 is efficiently decolorized by Il-DyP4 (~80%) but is almost completely resistant to Il-MnP6 (<2% decolorization) [4]. In contrast, Reactive Blue 5 shows moderate sensitivity to both enzymes. This differential susceptibility allows researchers to use RB4 in simple spectrophotometric assays to specifically track DyP activity in complex enzyme mixtures, bypassing the need for more complex and costly substrate-specific assays [4].

Fabrication of Dichlorotriazine-Based Affinity Matrices for Nucleotide-Binding Protein Purification

Reactive Blue 4 is the preferred ligand for preparing dye-affinity chromatography matrices when a higher density of immobilized dye or a specific immobilization chemistry is desired. Its dichlorotriazine reactive group distinguishes it from the more common monochlorotriazine dye Cibacron Blue F3GA (Reactive Blue 2) [5]. This chemistry enables efficient covalent coupling to agarose, silica, or nylon supports to create matrices like Reactive Blue-4 Separopore® 4B-CL [6]. Such columns are used for the one-step purification of a wide range of nucleotide-binding proteins, including albumin, dehydrogenases, and kinases, achieving purification factors of up to 125-fold [7][8]. The well-documented biomimetic recognition of anthraquinone dyes for ATP/NADH binding sites makes RB4 a reliable and cost-effective ligand for laboratory-scale protein purification [5].

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